Home > Products > Screening Compounds P110977 > 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine - 2097983-03-2

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

Catalog Number: EVT-1772335
CAS Number: 2097983-03-2
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

  • Compound Description: GDC-0994 (22) is an orally bioavailable small molecule inhibitor selective for ERK kinase activity. It is currently in early clinical development. []
  • Relevance: While GDC-0994 shares the 1-methyl-1H-pyrazol-5-yl moiety with the target compound, its core structure and mechanism of action differ significantly. It is included due to its shared focus on kinase inhibition within the provided papers. []

4-{4-[3-(Pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388)

  • Compound Description: GW788388 (13d) is a potent, selective, and orally active transforming growth factor-beta type I receptor (ALK5) inhibitor. It has demonstrated antifibrotic activity in preclinical models. []
  • Relevance: This compound, while containing a pyridinyl-pyrazole motif similar to 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, differs significantly in its overall structure and biological target. It is included due to the shared presence of pyrazole and pyridine rings within the set of provided papers. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor with improved therapeutic index compared to earlier generation inhibitors. It exhibits potent anti-inflammatory activity with a lower risk of emetic side effects. []
  • Relevance: Though EPPA-1 shares the ethyl-pyrazole moiety with the target compound, its overall structure and target differ. It is included as it highlights another example of pyrazole-containing compounds with therapeutic potential within the context of the provided research articles. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 (23) is a potent and selective MET kinase inhibitor with promising preclinical pharmacokinetic properties and antitumor activity. []
  • Relevance: Similar to GDC-0994, AMG 337 is included due to its shared focus on kinase inhibition and the presence of a 1-methyl-1H-pyrazol-4-yl group, albeit within a structurally distinct scaffold compared to 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine. []
  • Compound Description: This series of compounds, particularly CDPPB (3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide) and its optimized analog VU-1545 (4-nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide), act as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGluR5). They demonstrated efficacy in potentiating glutamate-induced calcium release in rat astrocytes. []
  • Relevance: This class of compounds shares the core structure of a pyrazole ring substituted with a benzamide moiety, much like 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, making them relevant in understanding structure-activity relationships of pyrazole-based compounds. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier analogs. It exhibits promising anticancer activity and has entered clinical trials. []
  • Relevance: Similar to other mentioned kinase inhibitors, Hu7691 is included due to its shared focus on kinase inhibition and the presence of the 1-methyl-1H-pyrazol-5-yl group, although its overall structure differs significantly from the target compound. []

(5-((2-Chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-2-(4-substituted phenyl)-N,N-dimethylethen-1-amine derivatives

  • Compound Description: This series of compounds, specifically 2-(4-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5a) and 2-(2-methylphenyl)-1-(5-((2-chloropyridin-4-yl)oxy)-3-phenyl-1H-pyrazol-1-yl)-N,N-dimethylethen-1-amine (5c), displayed promising cytotoxic activity against MCF-7 breast cancer cells. []
  • Relevance: These compounds share a pyrazole ring core structure with 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, further highlighting the potential of pyrazole derivatives as bioactive scaffolds. []

6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668)

  • Compound Description: This compound is a potent neutrophil elastase inhibitor developed by AstraZeneca. Its crystalline form (Form A) is claimed to have improved physical properties compared to the free base. []
  • Relevance: While structurally distinct from 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine, this compound is included due to its shared 1-methyl-1H-pyrazol-5-yl group and relevance to drug development efforts within the set of papers provided. []
Overview

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is a chemical compound with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. It belongs to a class of compounds that contain pyrazole and pyridine moieties, which are known for their diverse biological activities. The compound has a molecular formula of C12H16N4C_{12}H_{16}N_{4} and a molecular weight of 216.28 g/mol. Its unique structure may contribute to its biological properties, making it a subject of interest in drug discovery and development.

Source and Classification

The compound can be classified as an organic heterocyclic compound due to the presence of nitrogen-containing rings. It is specifically categorized under pyrazoles, which are five-membered rings containing two nitrogen atoms. The presence of the pyridine ring further enhances its potential reactivity and biological activity. The compound is identified by its CAS number 2097983-03-2, which is used globally for regulatory and identification purposes .

Synthesis Analysis

Methods

The synthesis of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic reactions. While specific methods for this compound were not detailed in the available literature, similar compounds have been synthesized using techniques such as:

  • Condensation Reactions: These involve the reaction of appropriate aldehydes or ketones with hydrazines or their derivatives to form pyrazole structures.
  • Substitution Reactions: The introduction of the pyridine moiety can be achieved through nucleophilic substitution or coupling reactions.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common solvents include ethanol or dimethyl sulfoxide, and catalysts like potassium hydroxide may be employed to facilitate reactions.

Molecular Structure Analysis

Structure

The molecular structure of 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine features:

  • A pyrazole ring (five-membered ring with two nitrogen atoms).
  • An ethyl group attached to one nitrogen atom of the pyrazole.
  • A pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom.
  • A N-methylmethanamine group, indicating that one nitrogen atom is part of a methylated amine.

Data

Key structural data includes:

  • Molecular Formula: C12H16N4C_{12}H_{16}N_{4}
  • Molecular Weight: 216.28 g/mol
    The specific arrangement of atoms can be visualized using molecular modeling software or through crystallographic studies if available.
Chemical Reactions Analysis

Reactions

While specific chemical reactions involving 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine were not detailed in the literature, compounds with similar structures often undergo:

  • Electrophilic Aromatic Substitution: Due to the presence of aromatic rings, these compounds can participate in electrophilic substitutions.
  • Nucleophilic Reactions: The nitrogen atoms in the pyrazole and pyridine rings can act as nucleophiles in various chemical transformations.

Technical Details

Reactions involving this compound may require optimization of conditions such as pH, temperature, and concentration to achieve desired products efficiently.

Mechanism of Action

The mechanism of action for compounds like 1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves interactions with biological targets such as enzymes or receptors. The exact mechanism would depend on the biological activity being studied but may include:

  1. Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes involved in cancer pathways.
  2. Receptor Binding: The compound may interact with specific receptors in the body, influencing physiological responses.
Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as density, boiling point, and melting point were not provided in the search results, general properties for similar compounds include:

  • Solubility: Often soluble in polar organic solvents.

Chemical Properties

Chemical properties are influenced by the functional groups present:

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to light or moisture.

Relevant analyses could include spectroscopic methods (e.g., NMR, IR) to characterize functional groups and confirm structure.

Applications

Scientific Uses

1-(1-Ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new drugs targeting various diseases, including cancer.

Research into similar compounds has indicated potential anticancer properties due to their ability to inhibit specific cellular pathways . Further studies could elucidate their efficacy and safety profiles for therapeutic use.

Properties

CAS Number

2097983-03-2

Product Name

1-(1-ethyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine

IUPAC Name

1-(2-ethyl-5-pyridin-4-ylpyrazol-3-yl)-N-methylmethanamine

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C12H16N4/c1-3-16-11(9-13-2)8-12(15-16)10-4-6-14-7-5-10/h4-8,13H,3,9H2,1-2H3

InChI Key

BXYOTLCXJURWQT-UHFFFAOYSA-N

SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)CNC

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=NC=C2)CNC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.